S-guanine alcohol is a derivative of guanine, a fundamental nucleobase in the structure of nucleic acids. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the sulfur atom, which distinguishes it from standard guanine. The relevance of S-guanine alcohol lies in its potential applications in biochemical research and pharmaceutical development, particularly in the synthesis of nucleotides and oligonucleotides.
S-guanine alcohol can be synthesized from guanine through various chemical reactions that typically involve modifications to its molecular structure. Guanine itself is widely available as it is a naturally occurring compound found in DNA and RNA.
S-guanine alcohol belongs to the class of purine derivatives, specifically categorized under nucleobases. It is classified as a heterocyclic compound due to its ring structure containing nitrogen atoms.
The synthesis of S-guanine alcohol can be achieved through several methods, with one notable approach being a one-pot synthesis involving guanidine nitrate and ethyl cyanoacetate. This method allows for the efficient formation of guanine derivatives, including S-guanine alcohol, through cyclization reactions.
S-guanine alcohol features a purine ring structure with specific functional groups that include:
The molecular formula for S-guanine alcohol is . Its molar mass is approximately 154.13 g/mol. The structural representation includes a fused bicyclic system typical of purines.
S-guanine alcohol can participate in various chemical reactions, including:
The reactivity of S-guanine alcohol is influenced by its functional groups, enabling it to engage in both electrophilic and nucleophilic reactions under appropriate conditions. For instance, the hydroxyl group can be converted into other functional groups through oxidation or substitution reactions .
The mechanism by which S-guanine alcohol exerts its effects primarily relates to its incorporation into nucleic acids during synthesis. It serves as a building block for RNA and DNA, influencing their structure and function.
Studies indicate that modifications at the 6-position (where the hydroxyl group is located) can affect binding affinity and stability of nucleic acid structures, crucial for applications in gene therapy and molecular biology .
Relevant data suggests that S-guanine alcohol exhibits typical behavior of purines regarding solubility and reactivity with other biomolecules .
S-guanine alcohol has significant scientific uses, including:
This compound's unique properties make it an important tool in molecular biology and medicinal chemistry research .
S-Guanine alcohol (S-2-hydroxyethylguanine) arises primarily through the non-enzymatic reaction of acetaldehyde—the primary oxidative metabolite of ethanol—with guanine bases in DNA. This interaction forms unstable adducts that undergo secondary rearrangements to generate stable S-guanine alcohol derivatives [1] [2]. The enzymatic pathway involves guanine deaminase (EC 3.5.4.3), which catalyzes the hydrolytic deamination of guanine to xanthine. Structural studies of Escherichia coli and Saccharomyces cerevisiae guanine deaminases reveal a conserved (β/α)₈ TIM barrel fold with a single zinc ion in a trigonal bipyramidal coordination geometry essential for catalytic activity [3]. The zinc ion activates a water molecule for nucleophilic attack at the C6 position of guanine, facilitating ammonia elimination and xanthine formation—a precursor state for further ethanol-derived modifications [3] [6].
In prokaryotes like E. coli, this process interfaces with purine salvage pathways. Guanine is converted to xanthine via guanine deaminase (encoded by GuaD), and xanthine is subsequently phosphorylated to xanthosine monophosphate (XMP) by xanthine phosphoribosyltransferase (Xpt1) [6] [8]. Ethanol metabolism disrupts this pathway by increasing reactive acetaldehyde, which competes with endogenous aldehydes involved in nucleobase modification. Table 1 summarizes key enzymatic steps:
Table 1: Enzymatic Steps in S-Guanine Alcohol Precursor Pathways
Enzyme | Gene (E. coli) | Reaction | Cofactor |
---|---|---|---|
Guanine deaminase | GuaD | Guanine → Xanthine + NH₃ | Zn²⁺ |
Xanthine phosphoribosyltransferase | Xpt1 | Xanthine + PRPP → XMP + PPi | Mg²⁺ |
Alcohol dehydrogenase | ADH | Ethanol → Acetaldehyde | NAD⁺ |
Guanine deaminases exhibit stringent substrate selectivity for guanine and its derivatives. Kinetic analyses demonstrate that Escherichia coli guanine deaminase (EcGuaD) shows a 50-fold higher catalytic efficiency (kₐₜ₍/Kₘ) for guanine (1.2 × 10⁵ M⁻¹s⁻¹) compared to structurally similar substrates like 8-azaguanine or 1-methylguanine [3]. This specificity arises from hydrogen-bonding interactions between guanine’s C2 carbonyl and Asn49, and N1-H with Asp170 in EcGuaD, positioning the substrate optimally for nucleophilic attack [3].
Acetaldehyde’s reactivity with guanine is influenced by local DNA topology. The N7 position of guanine is particularly susceptible to alkylation due to its electron-rich nature and exposure in the DNA major groove. Molecular docking studies confirm that S-guanine alcohol adducts form preferentially in nucleosome-depleted regions, where chromatin accessibility permits acetaldehyde-DNA interactions [1] [7]. Additionally, bacterial xanthine phosphoribosyltransferase (Xpt1) discriminates against S-guanine alcohol derivatives due to steric hindrance from the 2-hydroxyethyl group, limiting its incorporation into nucleotides [6] [8].
DNA methyltransferases (DNMTs) indirectly facilitate S-guanine alcohol accumulation by altering guanine’s redox susceptibility. O⁶-methylguanine-DNA methyltransferase (MGMT) repairs alkylated guanine via direct alkyl group transfer to its active-site cysteine (Cys145 in humans) [7]. However, in vitro studies show that MGMT’s affinity for O⁶-methylguanine is 100-fold higher than for S-guanine alcohol, leaving the latter inadequately repaired [7]. This inefficiency permits S-guanine alcohol persistence, promoting mutagenic outcomes such as G→A transitions during DNA replication.
Ethanol metabolism further compromises methyltransferase activity by depleting S-adenosylmethionine (SAM), the universal methyl donor for DNMTs. Chronic ethanol exposure reduces SAM bioavailability by 50–70% in hepatocytes, as one-carbon metabolism is diverted to regenerate glutathione for reactive oxygen species detoxification [5]. Consequently, global DNA hypomethylation ensues, relaxing chromatin structure and increasing guanine’s exposure to acetaldehyde. Table 2 compares key methyltransferases:
Table 2: Methyltransferases Influencing Guanine Modification
Enzyme | Function | Effect on S-Guanine Alcohol |
---|---|---|
O⁶-methylguanine-DNA methyltransferase (MGMT) | Repairs alkylated guanine | Low affinity; poor repair of adducts |
DNA methyltransferase 1 (DNMT1) | Maintains CpG methylation | SAM depletion reduces activity → increased guanine accessibility |
Sirtuin 1 (SIRT1) | NAD⁺-dependent deacetylase | Ethanol alters NAD⁺/NADH ratio → aberrant gene silencing |
In Escherichia coli, S-guanine alcohol generation follows biphasic kinetics. An initial rapid phase (0–30 min post-ethanol exposure) reflects direct acetaldehyde-guanine adduction, with a rate constant (k₁) of 0.15 min⁻¹. A slower phase (30–120 min) corresponds to enzymatic processing, dependent on guanine deaminase activity [3] [8]. Deletion of GuaD reduces adduct formation by 80%, confirming its role in funneling guanine toward modification-susceptible states [3].
The Michaelis-Menten parameters for purified EcGuaD under ethanol stress reveal competitive inhibition by acetaldehyde (Kᵢ = 45 μM). Acetaldehyde binds the zinc-active site, displacing guanine and reducing Vₘₐₓ from 280 to 85 μmol/min/mg [3] [8]. In Saccharomyces cerevisiae, Gud1 (yeast guanine deaminase) exhibits similar kinetics but higher acetaldehyde tolerance (Kᵢ = 120 μM), attributed to a bulkier active-site pocket [3] [6]. Ethanol-induced NADH accumulation also suppresses xanthine dehydrogenase, causing xanthine pool expansion and prolonging guanine deaminase activity [8].
Purine salvage efficiency directly modulates adduct yields. E. coli mutants lacking Xpt1 show 3-fold higher S-guanine alcohol accumulation due to impaired xanthine-to-XMP conversion, extending guanine’s half-life [6]. This highlights nucleotide pool imbalance as a key kinetic determinant in prokaryotic systems.
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